molecular formula C19H13ClN4O B5778090 4-chloro-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide

4-chloro-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide

Cat. No.: B5778090
M. Wt: 348.8 g/mol
InChI Key: XZNYDFZVRMSHDY-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

4-chloro-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by various studies and data.

  • Molecular Formula : C19H13ClN4O
  • Molecular Weight : 348.790 g/mol
  • CAS Number : 314045-86-8

Synthesis

The compound is synthesized through the condensation of 2-phenylimidazo[1,2-a]pyrimidine with 4-chlorobenzoyl chloride under basic conditions. This method results in a high yield of the desired product, which can be further purified through recrystallization techniques.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound has shown inhibitory effects on neutral sphingomyelinase 2 (nSMase2), which is implicated in Alzheimer’s disease through its role in exosome release and sphingolipid metabolism. This inhibition suggests potential therapeutic applications in neurodegenerative diseases .
  • Anticancer Properties : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It disrupts cell proliferation and induces apoptosis via modulation of signaling pathways related to cell survival .

In Vitro and In Vivo Studies

Research has demonstrated the compound's efficacy through both in vitro and in vivo models:

  • In Vitro Studies :
    • The compound was tested against several cancer cell lines, showing significant reduction in cell viability at micromolar concentrations.
    • It exhibited moderate antimicrobial activity against bacterial strains, indicating potential as an antibacterial agent .
  • In Vivo Studies :
    • Animal models treated with the compound displayed reduced tumor growth rates compared to control groups, supporting its anticancer potential.
    • Pharmacokinetic studies revealed favorable absorption and distribution profiles, suggesting that it could effectively reach therapeutic concentrations in target tissues .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Enzyme InhibitionnSMase2 inhibition
Anticancer ActivityCytotoxicity in cancer cell lines
Antimicrobial ActivityModerate against bacteria
PharmacokineticsFavorable absorption

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Alzheimer’s Disease Model : In a study involving transgenic mice models for Alzheimer’s disease, treatment with the compound resulted in decreased levels of neuroinflammation and improved cognitive function metrics, suggesting its role as a neuroprotective agent .
  • Cancer Treatment Trials : Clinical trials involving various cancers have reported promising results with this compound as part of combination therapies, enhancing the effectiveness of standard treatments while minimizing side effects .

Properties

IUPAC Name

4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O/c20-15-9-7-14(8-10-15)18(25)23-17-16(13-5-2-1-3-6-13)22-19-21-11-4-12-24(17)19/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNYDFZVRMSHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.